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1,3-Butadiyne, also known as diacetylene, is the simplest polyyne, a class of organic

compounds characterized by alternating single and triple carbon-carbon bonds.[1] Its chemical

formula is C₄H₂.[2] This highly unsaturated and linear molecule is of significant theoretical

interest for understanding conjugated electronic systems and has been detected in

extraterrestrial environments, including Titan's atmosphere and protoplanetary nebulae.[1][2] Its

inherent instability under standard conditions is contrasted by its kinetic stability at lower

temperatures.[1] The unique electronic structure of 1,3-butadiyne, arising from the interaction

of its pi (π) orbitals, dictates its chemical reactivity and spectroscopic properties. This guide

provides a detailed exploration of the molecular orbital theory of 1,3-butadiyne, intended for

researchers, scientists, and professionals in drug development.

Molecular Geometry and Hybridization
Based on Valence Shell Electron Pair Repulsion (VSEPR) theory and confirmed by microwave

spectroscopy, 1,3-butadiyne possesses a linear molecular geometry with a D∞h point group

symmetry.[1] All four carbon atoms in the chain are sp hybridized. This hybridization results in a

linear arrangement of sigma (σ) bonds, with the unhybridized p orbitals oriented

perpendicularly to the molecular axis, allowing for the formation of the π system.

Quantitative Molecular Data
The structural and energetic parameters of 1,3-butadiyne have been determined through a

combination of spectroscopic experiments and computational studies.
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Parameter Value Method of Determination

Bond Lengths

C≡C (Triple Bond) ~1.208 Å Microwave Spectroscopy

C-C (Single Bond) ~1.384 Å Microwave Spectroscopy

C-H (Carbon-Hydrogen) ~1.060 Å Microwave Spectroscopy

Bond Dissociation Energies

Terminal C≡C ~962 kJ/mol

Internal C≡C ~836 kJ/mol

Central C-C ~402 kJ/mol

Electronic Properties

HOMO-LUMO Gap ~5.2 eV Photoelectron Spectroscopy

Note: Bond dissociation energies are approximate values.

Molecular Orbital Framework
The molecular orbitals (MOs) of 1,3-butadiyne are formed from the linear combination of the

atomic orbitals (AOs) of the four carbon atoms and two hydrogen atoms. These MOs can be

classified into a sigma (σ) framework and a pi (π) system.

The Sigma (σ) Framework
The σ framework is established by the head-on overlap of the sp hybrid orbitals on the carbon

atoms and the 1s orbitals of the hydrogen atoms. Each carbon atom forms two σ bonds. The

terminal carbons (C1 and C4) form a C-H σ bond and a C-C σ bond. The internal carbons (C2

and C3) each form two C-C σ bonds. This results in a stable, linear backbone of σ bonds.

The Pi (π) System and Conjugation
Each of the four sp-hybridized carbon atoms has two unhybridized 2p atomic orbitals (2py and

2pz) that are perpendicular to the molecular axis (the x-axis) and to each other. The side-by-

side overlap of these p orbitals forms the π molecular orbitals.
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The four parallel 2py orbitals combine to form a set of four πy molecular orbitals, and similarly,

the four parallel 2pz orbitals combine to form an independent, degenerate set of four πz

molecular orbitals. This interaction across the central C-C single bond leads to a conjugated

system where the π electrons are delocalized over the entire carbon framework.[1] This

delocalization gives the central C-C bond partial double bond character, which is reflected in its

shorter bond length (1.384 Å) compared to a typical C-C single bond (~1.54 Å).[1]

The four π molecular orbitals in each set (πy and πz) have increasing energy and an

increasing number of nodes. The two lowest energy orbitals in each set are bonding MOs,

while the two highest energy orbitals are antibonding MOs. With a total of eight π electrons

(four from each triple bond), the four bonding π MOs are completely filled in the ground state.

The highest occupied molecular orbital (HOMO) has πg symmetry, and the lowest unoccupied

molecular orbital (LUMO) exhibits πu symmetry.[1] Due to the complete pairing of electrons in

the molecular orbitals, 1,3-butadiyne is diamagnetic.[1]

Experimental and Computational Methodologies
Experimental Protocols

Microwave Spectroscopy: This technique is used to determine the precise rotational

constants of a molecule in the gas phase. From these constants, highly accurate

measurements of bond lengths and angles can be derived. For 1,3-butadiyne, microwave

spectroscopy has provided the definitive experimental data on its linear geometry and bond

distances.[1]

Photoelectron Spectroscopy (PES): In PES, a molecule is irradiated with high-energy

photons, causing the ejection of electrons. By measuring the kinetic energy of these

photoelectrons, the binding energies of the electrons in their molecular orbitals can be

determined. This technique has been crucial in establishing the energy levels of the

molecular orbitals in 1,3-butadiyne and in determining the HOMO-LUMO gap.[1]

Computational Chemistry Approaches
Hückel Molecular Orbital Theory: This is a simplified method used to determine the energies

of molecular orbitals of π electron systems in conjugated hydrocarbons. It provides a

qualitative understanding of the π molecular orbitals and their relative energies.
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Self-Consistent Field (SCF) Methods: These are ab initio quantum chemistry methods that

solve the Hartree-Fock equations to approximate the electronic wavefunction and energy of

a molecule. They provide a more quantitative picture of the electronic structure than Hückel

theory.

Density Functional Theory (DFT): DFT is a computational method that models the electron

correlation by using an electron density functional. It has become a widely used tool for

calculating the electronic structure and properties of molecules, often providing a good

balance between accuracy and computational cost.

Signaling Pathways and Logical Relationships
The formation of the π molecular orbitals in 1,3-butadiyne from the atomic p orbitals can be

visualized as a logical workflow.
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Caption: Formation of π molecular orbitals from atomic p orbitals.
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The energy level diagram for the π system of 1,3-butadiyne illustrates the relative energies of

the bonding and antibonding molecular orbitals.
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Caption: π molecular orbital energy levels of 1,3-butadiyne.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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